molecular formula C10H12O3 B1296285 4-(4-Hydroxyphenyl)butanoic acid CAS No. 7021-11-6

4-(4-Hydroxyphenyl)butanoic acid

Cat. No. B1296285
CAS RN: 7021-11-6
M. Wt: 180.2 g/mol
InChI Key: WTDBNDAYNLGKGW-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanoic acid, also known as 4-Carboxypropylphenol, is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-(4-Hydroxyphenyl)butanoic acid can be achieved through the demethylation of 4-(4-Methoxyphenyl)butyric acid . This process involves dissolving 4-(4-Methoxyphenyl)butyric acid in 48% Hydrobromic acid (HBr) and Acetic acid (AcOH), and then heating the solution at 150°C overnight . The resulting mixture is concentrated in vacuo and the residue is dissolved in Ethyl Acetate (EtOAc) .


Molecular Structure Analysis

The IUPAC name for 4-(4-Hydroxyphenyl)butanoic acid is 4-(4-hydroxyphenyl)butanoic acid . The InChI code for this compound is 1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) .


Physical And Chemical Properties Analysis

4-(4-Hydroxyphenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 180.2 .

Scientific Research Applications

Organic Synthesis and Catalysis

4-(4-Hydroxyphenyl)butanoic acid derivatives, such as raspberry ketone, exhibit utility in organic synthesis. The selective synthesis over metal cation-exchanged clay catalysts demonstrates their role in producing compounds with potential applications in flavor and fragrance industries (Tateiwa & Uemura, 1997). Furthermore, the antioxidant properties of raspberry ketone, a derivative of 4-(4-Hydroxyphenyl)butanoic acid, suggest its potential as a natural antioxidant in pharmaceutical and food industries (Lim & Choi, 2021).

Environmental Science

In environmental science, the sorption of phenoxy herbicides, including derivatives similar to 4-(4-Hydroxyphenyl)butanoic acid, to soil and organic matter indicates the compound's potential impact on environmental remediation and the behavior of related herbicides in agricultural settings (Werner, Garratt, & Pigott, 2012).

Pharmacology and Therapeutic Potential

Derivatives of levulinic acid, a compound structurally related to 4-(4-Hydroxyphenyl)butanoic acid, have been explored for their application in drug synthesis, offering a greener and potentially more cost-effective approach to medicinal chemistry (Zhang et al., 2021). This underscores the broad utility of 4-(4-Hydroxyphenyl)butanoic acid and its derivatives in synthesizing pharmacologically active compounds.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBNDAYNLGKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299550
Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)butanoic acid

CAS RN

7021-11-6
Record name 4-Hydroxybenzenebutanoic acid
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Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(4-Methoxyphenyl)butanoic acid (0.97 g, 5 mmol) was mixed with HBr (50 mL) and acetic acid galacial (80 mL). The mixture was refluxed for 12 h (monitored by TLC), poured into ice, stirred for 1 h, and then extracted with DCM. The solvent was evaporated in vacuo to give the title compound (0.83 g, 92%). NMR (400 MHz in CDCl3, Bruker AVANCE-400): δ 1.72 (m, 2H, CH2), 2.16 (t, 2H, CH2, J=7.4 Hz), 2.45 (t, 2H, CH2, J=7.6 Hz), 6.65 (d, 2H, Ar—H, J=8.3 Hz), 6.95 (d, 2H, Ar—H, J=8.3 Hz).
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0.97 g
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50 mL
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80 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet, thermometer lead and overhead stirring apparatus. The flask was charged with 4-(4-methoxyphenyl)butyric acid (2250 g, 11.58 moles) followed by pyridine hydrochloride (5360 g, 46.34 moles, 4 eq). The resulting mixture of the two solids was heated under nitrogen to 185-195° C., with stirring commencing by 50° C. The flask contents were held at 185-195° C., and reaction progress was monitored by TLC (50/50 v/v hexanes/ethyl acetate+1% v/v acetic acid, panisaldehyde stain for visualization). After two hours, TLC analysis indicated complete consumption of starting material. The heat source was removed and the mixture allowed to cool to 90° C., after which 5N HCl (2900 mL, 14.47 moles, 1.25 eq) and H2O (2700 mL) were added sequentially. Stirring was continued until the pot temperature reached 35° C. The mixture was transferred to a 22-L bottom-outlet flask and diluted with t-butyl methyl ether (MTBE, 6000 mL). The layers were separated and the aqueous portion was reextracted with MTBE (3×4000 mL). The organic portions were combined and back-washed with 5N HCl (750 mL). After drying (Na2SO4) and filtration, the solution was concentrated in vacuo to afford the title compound as a white solid (2020 g, 96.7%). 1H NMR (500 MHz, DMSO-d6) δ 1.70 (m, 2H), 2.15 (t, 2H), 2.45 (t, 2H), 3.33 (s, 1H), 6.65 (d, 2H), 6.95 (d, 2H). 13C NMR (DMSO-d6) δ 26.5, 32.5, 33.5, 114.6, 129.0, 131.2, 155.3, 174.2.
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2250 g
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5360 g
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hexanes ethyl acetate
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2900 mL
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2700 mL
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6000 mL
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Yield
96.7%

Synthesis routes and methods IV

Procedure details

To a solution of 1.00 g (5.15 mmol) of 4-(4-methoxyphenyl)butyric acid in 100 mL of dichloromethane at 0° C. was added 15.5 mL (15.5 mmol) of boron tribromide and the reaction was then allowed to warm to room temperature and stirred for 2 h. The reaction mixture was then poured into 200 mL of saturated sodium bicarbonate solution and the organic layer was separated. The aqueous layer was acidified with concentrated HCl solution and then extracted with dichloromethane. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to provide 0.696 g of impure 4-(4-hydroxyphenyl)butyric acid.
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1 g
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15.5 mL
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100 mL
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200 mL
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Synthesis routes and methods V

Procedure details

4-(4-Methoxyphenyl)butyric acid (25 g, 129 mmol) is dissolved in 48% HBr (125 ml) and AcOH (125 ml). The resultant solution is heated at 150° C. overnight. The resultant mixture is concentrated in vacuo and the residue taken up in EtOAc (500 ml). This solution is washed with water (500 ml), dried (MgSO4) and concentrated to give 4-(4-Hydroxy-phenyl)-butyric acid as a tan solid; 1H NMR (d6-DMSO): 1.72 (2H, tt, J=7.4 and 7.8 Hz), 2.18 (2H, t, J=7.4 Hz), 2.45 (2H, t, J=7.8 Hz), 6.66 (2H, dd, J=1.98 and 9.3 Hz), 6.96 (2H, dd, J=2.8 and 9.3 Hz), 9.12 (1H, s), 12.0 (1H, s).
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25 g
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125 mL
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resultant solution
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125 mL
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